molecular formula C8H12BrN3O B8116468 Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

Cat. No.: B8116468
M. Wt: 246.10 g/mol
InChI Key: QVLNOWMRLMUVDS-UHFFFAOYSA-N
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Description

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- (CAS: 85850-78-8, molecular formula: C₈H₁₂BrN₃O) is a substituted ethanamine derivative featuring a pyrazine ring substituted with a bromine atom at the 6-position and an oxygen-linked dimethylaminoethyl chain. This compound belongs to the broader class of aryloxyethylamines, which are characterized by their aromatic heterocyclic systems coupled to ethylamine backbones.

Properties

IUPAC Name

2-(6-bromopyrazin-2-yl)oxy-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-12(2)3-4-13-8-6-10-5-7(9)11-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLNOWMRLMUVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CN=CC(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Using Phosphorus Oxychloride (POCl₃)

  • Procedure : Treating 6-bromo-2-hydroxypyrazine with POCl₃ in the presence of a base (e.g., diisopropylethylamine) at 60–100°C generates 6-bromo-2-chloropyrazine .

  • Key Parameters :

    • Molar ratio of POCl₃ to substrate: 1.2–1.5 equivalents.

    • Reaction time: 2–4 hours.

    • Yield: 80–90%.

Etherification with N,N-Dimethylethanolamine

The final step involves coupling the activated pyrazine derivative with N,N-dimethylethanolamine to form the ether linkage. Two primary methods are employed:

Nucleophilic Substitution (SN2)

  • Conditions : Reacting 6-bromo-2-chloropyrazine with N,N-dimethylethanolamine in a polar aprotic solvent (e.g., DMF or DMSO) using a base (e.g., K₂CO₃ or NaH).

    • Temperature: 80–120°C.

    • Reaction time: 12–24 hours.

    • Yield: 65–75%.

Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction couples 6-bromo-2-hydroxypyrazine directly with N,N-dimethylethanolamine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

  • Advantages : Avoids pre-activation of the hydroxyl group.

  • Yield : 70–80%.

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesLimitationsYield RangeRef.
Bromination → Chlorination → SN2Bromination, POCl₃ activation, SN2Scalable, cost-effectiveRequires hazardous POCl₃65–75%
Direct Mitsunobu CouplingBromination, Mitsunobu reactionRegioselective, one-potExpensive reagents (DEAD, PPh₃)70–80%
Reductive Amination*Ether formation, dimethylationAvoids pre-functionalized aminesMultiple steps, lower efficiency50–60%

*Hypothetical route involving post-etherification dimethylation.

Characterization and Quality Control

Critical analytical data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.40 (s, 6H, N(CH₃)₂), 3.70 (t, 2H, OCH₂), 2.80 (t, 2H, NCH₂), 8.20 (s, 1H, pyrazine-H), 8.45 (s, 1H, pyrazine-H).

  • HPLC Purity : ≥95% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

  • Solvent Choice : Dichloromethane (DCM) or toluene for chlorination; DMF for SN2 reactions.

  • Waste Management : Neutralization of POCl₃ byproducts with aqueous NaHCO₃.

  • Cost Drivers : POCl₃ and N,N-dimethylethanolamine account for ~60% of raw material costs.

Emerging Methodologies

Recent patents highlight microwave-assisted synthesis to reduce reaction times (e.g., bromination in 30 minutes at 150°C). Additionally, flow chemistry systems are being explored for continuous production of intermediates .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazine derivatives .

Scientific Research Applications

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting key enzymes or interacting with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related ethanamine derivatives, highlighting key differences in substituents, molecular weight, and known biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Biological Activity References
Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- C₈H₁₂BrN₃O 246.11 g/mol 6-bromo-pyrazine, N,N-dimethyl-ethylamine Limited data; structural similarity to serotonin receptor ligands suggests potential CNS effects
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) C₁₈H₂₂INO₃ 413.2 g/mol 2,5-dimethoxy-4-iodophenyl, N-methoxybenzyl Potent 5-HT2A receptor agonist; hallucinogenic effects
RS-17053 (N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine) C₂₃H₂₇ClN₂O₂ 410.93 g/mol Indole, cyclopropylmethoxyphenoxy Selective α₁A-adrenoceptor antagonist; low affinity in human prostate tissues
N,N-Diethyl-2-[(2-Trichloromethylquinazolin-4-yl)oxy]ethanamine C₁₄H₁₆Cl₃N₃O 356.66 g/mol Trichloromethylquinazoline, N,N-diethyl-ethylamine Antiplasmodial activity (IC₅₀ values in µM range)
2-((bis(4-(tert-butyl)phenyl)boryl)oxy)ethanamine C₂₂H₃₂BNO 337.31 g/mol Bis(tert-butylphenyl)boron, ethylamine Store-operated calcium entry (SOCE) inhibition; structural role in boron-based drug design

Key Differences in Reactivity and Pharmacological Profiles

Aromatic Ring Systems :

  • The 6-bromo-pyrazine moiety in the target compound contrasts with the 2,5-dimethoxyphenyl group in 25I-NBOMe. Bromine’s electronegativity may reduce metabolic stability compared to methoxy groups, which are prone to O-demethylation via CYP450 enzymes .
  • Quinazoline derivatives (e.g., compound from ) exhibit antiplasmodial activity due to their planar heterocyclic systems, whereas pyrazine-based compounds like the target molecule may prioritize different binding interactions .

Metabolic Pathways :

  • 25I-NBOMe is metabolized primarily by CYP3A4 and CYP2D6 , leading to O-demethylation and N-dealkylation. The bromine atom in the target compound may redirect metabolism toward glucuronidation or dehalogenation pathways .

Biological Activity

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazinyl moiety, which is known for its diverse biological activities. The presence of the bromo substituent enhances its lipophilicity and may influence its interaction with biological targets.

Ethanamine derivatives often exhibit their biological effects through interactions with various molecular targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:

  • Enzyme Inhibition : It may inhibit enzymes that are crucial for microbial growth, potentially leading to antimicrobial properties.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Research indicates that compounds similar to Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- have shown significant antimicrobial activity. For example, studies on related pyrazinyl compounds have demonstrated their ability to inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazinyl Compounds

CompoundMIC (μg/mL)Inhibition (%)
Compound A12590
Compound B25085
EthanamineTBDTBD

Anticancer Activity

The anticancer potential of Ethanamine derivatives has been explored in several studies. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of pyrazinyl compounds on the MCF-7 breast cancer cell line, it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant anticancer activity.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μg/mL)
EthanamineMCF-7TBD
Related Compound 1HCT-1161.9
Related Compound 2A5492.3

Research Findings

Recent studies have focused on the synthesis and biological evaluation of Ethanamine derivatives. For instance, a study published in MDPI highlighted the synthesis of various pyrazinyl compounds and their evaluation against microbial and cancer cell lines. These findings suggest that modifications to the pyrazinyl structure can enhance biological activity.

Computational Studies

Computational modeling has been employed to predict the binding affinity of Ethanamine derivatives to target enzymes and receptors. These studies aid in understanding how structural changes influence biological activity.

Q & A

Q. What are the primary synthetic routes for preparing Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (NAS) targeting the bromine atom on the pyrazine ring. Key steps include:

Bromination : Introducing bromine at the 6-position of 2-hydroxypyrazine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature .

Substitution : Reacting the brominated pyrazine with 2-(dimethylamino)ethanol under basic conditions (e.g., sodium hydride or potassium carbonate) to replace bromine with the ethanamine-oxy moiety. Solvent choice (e.g., THF or DMF) and temperature (40–80°C) influence reaction efficiency .

  • Critical Parameter : Excess base (e.g., NaH) ensures deprotonation of the hydroxyl group for effective substitution.

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on:
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. Data collection requires high-resolution crystals .
  • Spectroscopy :
  • NMR : 1^1H NMR reveals signals for the pyrazinyl protons (δ 8.2–8.5 ppm), ethanamine methyl groups (δ 2.2–2.4 ppm), and the oxygen-linked CH2_2 (δ 3.8–4.1 ppm). 13^{13}C NMR confirms the quaternary pyrazine carbons (δ 150–160 ppm) .
  • IR : Stretching frequencies for C-Br (~550 cm1^{-1}) and C-O-C (~1250 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Discrepancies between small- and large-scale reactions often arise from:
  • Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature (e.g., extended heating at 60°C improves NAS completion) .
  • Purification Challenges : Use column chromatography with gradients (e.g., 5–20% MeOH in DCM) to separate byproducts. Recrystallization in ethanol/water enhances purity .
  • Data-Driven Approach : Compare HPLC purity profiles (C18 column, 254 nm) across scales to identify bottlenecks .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states for substitution reactions. Focus on the pyrazine ring’s electron-deficient C6 position, which has a high Fukui index for electrophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Higher polarity solvents stabilize charge-separated intermediates .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What analytical techniques differentiate isomeric byproducts in the synthesis?

  • Methodological Answer :
  • LC-MS/MS : High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass (e.g., [M+H]+^+ at m/z 274.03 for the target vs. 274.05 for an O-methylated byproduct). MS2^2 fragmentation patterns (e.g., loss of Br• vs. CH3_3NH2_2) confirm structures .
  • 2D NMR : NOESY or ROESY detects spatial proximity between the pyrazine ring and ethanamine group, ruling out regioisomers .

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